molecular formula C17H17ClFNOS B2511474 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1797971-37-9

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2511474
CAS RN: 1797971-37-9
M. Wt: 337.84
InChI Key: XTHQWXZLIUQEEA-UHFFFAOYSA-N
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Description

The compound 2-(2-Chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a multifunctional molecule that appears to be designed for biological activity, potentially as a thrombin inhibitor. The structure of the compound suggests that it contains a chloro-fluorophenyl group, a cyclopropyl group, and a thiophene moiety, all of which are connected through an acetamide linker. This type of compound is likely to be of interest in medicinal chemistry due to the presence of these functional groups which are often found in drug molecules.

Synthesis Analysis

The synthesis of related acetamide compounds has been reported in the literature. For example, 2-(2-Chloro-6-fluorophenyl)acetamides with various substituents have been synthesized and evaluated as thrombin inhibitors, with some showing potent activity . The synthesis of these compounds typically involves the formation of an acetamide linkage to a chloro-fluorophenyl group, followed by the introduction of various substituents that can modulate the biological activity of the compound. The synthesis of heterocyclic compounds derived from a related cyanoacetamide has also been described, indicating that the acetamide moiety can serve as a versatile precursor for the construction of complex heterocyclic systems .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, and their analysis often requires a combination of spectroscopic techniques. For instance, the crystal structure of a dichloro-trifluoromethylphenyl acetamide was determined using NMR and X-ray diffraction, which provided detailed information about the molecular geometry and electronic structure . These techniques are essential for confirming the identity of the synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo a variety of chemical reactions, depending on the substituents present on the phenyl ring and the nature of the acetamide moiety. The reactions can include nucleophilic attacks, cyclizations, and condensations, leading to a wide range of heterocyclic compounds . The reactivity of the cyanoacetamido group in particular can lead to diverse synthetic pathways and products, which can be tailored for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The heterocyclic rings, such as thiophene, can contribute to the compound's electronic properties and its ability to interact with biological targets. The acetamide linkage itself is an important functional group in drug design, as it can participate in hydrogen bonding and can be metabolically stable .

Scientific Research Applications

Thrombin Inhibition

2-(2-Chloro-6-fluorophenyl)acetamides, including compounds with structural similarities to 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide, have been identified as potent thrombin inhibitors. These compounds have been studied for their potential in inhibiting thrombin, an enzyme involved in blood clotting, with Ki values ranging from 0.9 to 33.9 nM. The research highlights the significance of the 2-(2-chloro-6-fluorophenyl)acetamide scaffold in developing thrombin inhibitors, suggesting possible therapeutic applications in conditions where thrombin's activity needs to be controlled, such as thrombosis and related cardiovascular diseases (L. Lee et al., 2007).

Antimicrobial Activity

Research has also explored the antimicrobial potential of derivatives structurally related to 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide. A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which share a similar halogenated aromatic component, demonstrated antimicrobial activity against various pathogens, including Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi like Aspergillus niger and Candida albicans. This suggests the potential of such compounds in contributing to the development of new antimicrobial agents, which is critical in the face of rising antibiotic resistance (N. Badiger et al., 2013).

Herbicide Metabolism and Environmental Impact

The metabolism of chloroacetamide herbicides and related compounds has been extensively studied, revealing insights into their environmental fate and biological impact. While the exact compound 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide was not specifically mentioned, research on similar chloroacetamide herbicides like acetochlor, alachlor, and metolachlor in human and rat liver microsomes sheds light on their metabolic pathways and potential environmental and health implications. These studies are crucial for understanding the persistence, bioaccumulation, and ecotoxicological risks of such compounds, contributing to safer and more sustainable agricultural practices (S. Coleman et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-15-4-1-5-16(19)14(15)11-17(21)20(12-6-7-12)9-8-13-3-2-10-22-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHQWXZLIUQEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

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